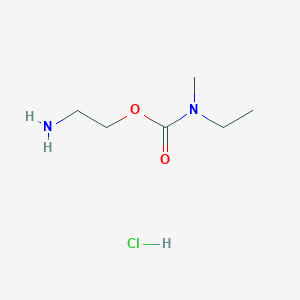

2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminoethyl N-ethyl-N-methylcarbamate hydrochloride, also known as carbaryl, is a chemical compound used in various fields of research and industry. It has a CAS Number of 2377034-55-2 .

Molecular Structure Analysis

The IUPAC name of this compound is 2-aminoethyl ethyl(methyl)carbamate hydrochloride . The InChI code is 1S/C6H14N2O2.ClH/c1-3-8(2)6(9)10-5-4-7;/h3-5,7H2,1-2H3;1H . The molecular weight is 182.65 .Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .Scientific Research Applications

Applications in CO2 Capture and Environmental Chemistry

- CO2 Capture Technologies : The study of carbamate anions derived from amines, including the chemistry related to "2-Aminoethyl N-ethyl-N-methylcarbamate hydrochloride," is critical in developing efficient CO2 capture technologies. These compounds are involved in the chemistry of post-combustion capture processes, where their reaction with CO2 forms charged carbamate products. This chemistry is essential for designing solvents that can effectively capture CO2 from industrial emissions, potentially leading to cost savings and reduced environmental impact through dynamic operational tuning of CO2 capture plants (Jackson, Fisher, & Attalla, 2011).

Chemical Synthesis and Material Science

Synthesis of Enantioenriched Compounds : Research on the synthesis of highly enantioenriched trans-1,2-amino alcohols using phenyl carbamate shows the relevance of carbamate chemistry in producing protected amino alcohols. These findings are pivotal for synthesizing compounds with specific optical activities, which have applications in pharmaceuticals and fine chemicals (Birrell & Jacobsen, 2013).

Modification and Characterization of Polymers : The development of polymers comprising N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol linked by carbamate linkages illustrates the role of carbamate chemistry in creating materials with unique degradation properties. These polymers can depolymerize via a cascade of reactions, making them suitable for applications requiring controlled degradation, such as medical devices, drug delivery systems, and environmentally friendly materials (Dewit & Gillies, 2009).

Safety and Hazards

Properties

IUPAC Name |

2-aminoethyl N-ethyl-N-methylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-3-8(2)6(9)10-5-4-7;/h3-5,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOCQFVEZBFBPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)

![tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)

![2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine](/img/structure/B2388956.png)

![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2388965.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2388968.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)

![2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one](/img/structure/B2388972.png)